Bakuchalcone
Overview
Description
Bakuchalcone is a naturally occurring compound primarily found in the plant Psoralea corylifolia. It is a yellow crystalline solid with a unique aroma. This compound is known for its antioxidant properties, which help in preventing aging and providing skin care benefits. Additionally, it exhibits anti-inflammatory, antibacterial, and antitumor activities, making it a compound of interest for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including Bakuchalcone, is the Claisen-Schmidt condensation. This involves the reaction of equimolar quantities of an aryl methyl ketone and an aryl aldehyde in the presence of an alcoholic alkali, such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at room temperature and yields the desired chalcone through an aldol condensation followed by dehydration .
Industrial Production Methods: Industrial production of this compound can involve the extraction of the compound from the roots, stems, or seeds of Psoralea corylifolia. The extraction process is followed by purification and crystallization to obtain the pure compound. This method ensures that the natural properties of this compound are preserved .
Chemical Reactions Analysis
Types of Reactions: Bakuchalcone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinones.
Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones and other substituted derivatives
Scientific Research Applications
Bakuchalcone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various flavonoids and isoflavonoids.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of skincare products due to its antioxidant properties
Mechanism of Action
Bakuchalcone exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges free radicals, thereby preventing oxidative stress and cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating various signaling pathways and molecular targets, including caspases and Bcl-2 family proteins
Comparison with Similar Compounds
Bakuchalcone is unique due to its specific structure and biological activities. Similar compounds include:
Chalcone: The parent compound with a similar core structure.
Isoflavonoids: Structurally related compounds with similar biological activities.
Flavonoids: A broader class of compounds that share the chalcone core structure but differ in their additional functional groups.
Uniqueness: this compound stands out due to its potent antioxidant and anti-inflammatory properties, making it particularly valuable in skincare and medicinal applications .
Properties
IUPAC Name |
(E)-1-[4-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-20(2,24)18-11-15-17(25-18)10-8-14(19(15)23)16(22)9-5-12-3-6-13(21)7-4-12/h3-10,18,21,23-24H,11H2,1-2H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXWNBCRBPVHB-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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